
2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate, potassium salt is a complex chemical compound with the molecular formula C30H57KO4S and a molecular weight of 552.93448 g/mol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate, potassium salt involves the telomerization of 2-propenoic acid with 1-dodecanethiol and dodecyl 2-propenoate. The reaction is typically carried out in the presence of a potassium salt to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate, potassium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium salt is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products have distinct properties and applications in various fields .
Scientific Research Applications
2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate, potassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Employed in the study of cellular processes and as a tool for modifying biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate, potassium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate, potassium salt include:
- 2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile, ammonium salt
- 2-Propenoic acid, telomer with 1-dodecanethiol and dodecyl 2-propenoate, sodium salt .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the potassium salt. This combination imparts unique properties such as solubility, reactivity, and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
201947-88-8 |
|---|---|
Molecular Formula |
C30H57KO4S |
Molecular Weight |
552.9 g/mol |
IUPAC Name |
potassium;dodecane-1-thiol;dodecyl prop-2-enoate;prop-2-enoate |
InChI |
InChI=1S/C15H28O2.C12H26S.C3H4O2.K/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2;1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-3(4)5;/h4H,2-3,5-14H2,1H3;13H,2-12H2,1H3;2H,1H2,(H,4,5);/q;;;+1/p-1 |
InChI Key |
NQGFTDOOIHDFKV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C=C.CCCCCCCCCCCCS.C=CC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


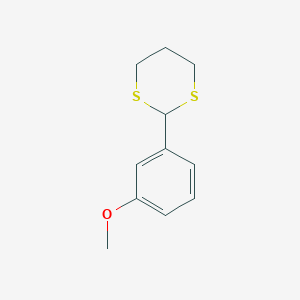
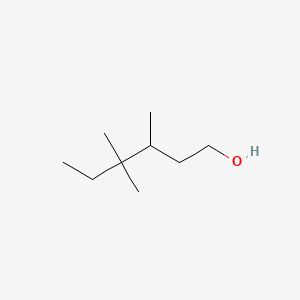
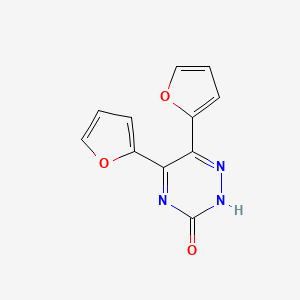
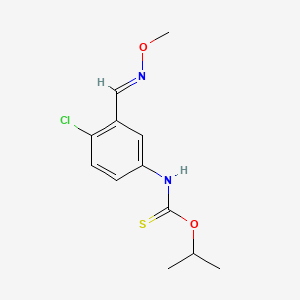
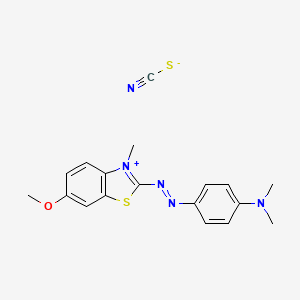
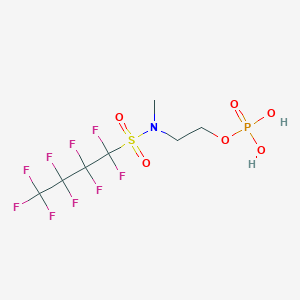
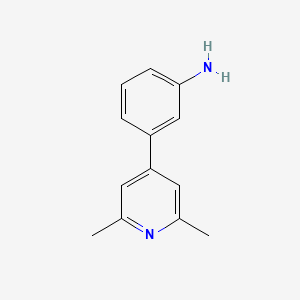
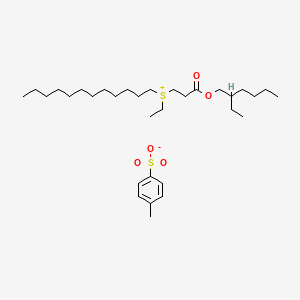
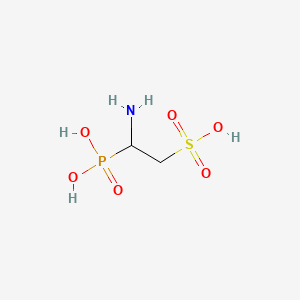

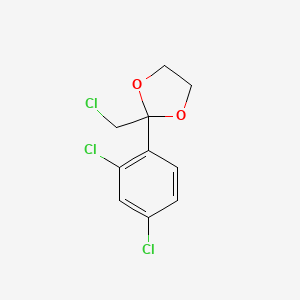
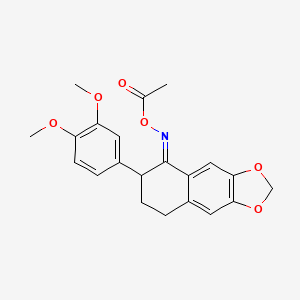
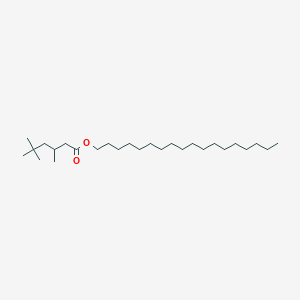
![N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide](/img/structure/B15180701.png)
